4-(Hydroxymethyl)-1-naphthoyl chloride
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H9ClO2 |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
4-(hydroxymethyl)naphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO2/c13-12(15)11-6-5-8(7-14)9-3-1-2-4-10(9)11/h1-6,14H,7H2 |
InChI Key |
GAZYZHLMCZZPAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)Cl)CO |
Origin of Product |
United States |
Synthetic Utility and Applications of 4 Hydroxymethyl 1 Naphthoyl Chloride in Organic Synthesis
Building Blocks for Complex Molecular Architectures
The unique structure of 4-(Hydroxymethyl)-1-naphthoyl chloride, which combines a reactive acyl chloride at the 1-position with a nucleophilic hydroxymethyl group at the 4-position, makes it a valuable precursor for constructing intricate molecular frameworks. This dual functionality allows for sequential or orthogonal reactions to build polyfunctional and heterocyclic naphthalene-based structures.
Utilization in Heterocyclic Compound Synthesis
While specific examples detailing the use of this compound in the synthesis of heterocyclic compounds are not extensively documented in publicly available literature, the general reactivity of naphthoyl chlorides is well-established in this area. For instance, various substituted 1-naphthoyl chlorides are employed in the acylation of indoles to produce potent cannabinoid receptor ligands, demonstrating their utility in constructing N-heterocyclic systems. nih.govnih.gov The presence of the hydroxymethyl group in the 4-position offers a potential site for subsequent cyclization or further functionalization, suggesting its plausible, though not explicitly reported, role in creating more complex, fused heterocyclic systems.
Applications in Polyfunctionalized Naphthalene (B1677914) Derivatives
The synthesis of polyfunctionalized naphthalene derivatives is a significant area of research due to their applications in materials science and pharmaceuticals. nih.govresearchgate.netnih.gov The acyl chloride group of this compound can readily undergo Friedel-Crafts acylation or react with a wide range of nucleophiles (alcohols, amines, etc.) to introduce the naphthalene scaffold. Subsequently, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, thereby enabling the introduction of additional functionalities onto the naphthalene core. This strategic functionalization is key to tuning the electronic and steric properties of the resulting molecules.
Applications in Advanced Derivatization for Analytical Chemistry
Derivatization is a critical strategy in analytical chemistry to enhance the detectability, chromatographic separation, and mass spectrometric response of analytes. sdiarticle4.comjfda-online.comgcms.czsigmaaldrich.comresearchgate.net Acyl chlorides are a well-known class of derivatizing agents, valued for their reactivity towards nucleophilic functional groups like amines, phenols, and alcohols. jfda-online.comgcms.cz
Chromatographic Derivatization (HPLC, GC-MS)
In High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), derivatization can improve analyte volatility, thermal stability, and chromatographic behavior. jfda-online.comgcms.czsigmaaldrich.comresearchgate.net While direct applications of this compound as a derivatizing agent are not specifically reported, related compounds like benzoyl chloride are commonly used to tag analytes, thereby improving their detection by UV-Visible or fluorescence detectors. sdiarticle4.comlibretexts.org The naphthalene moiety in this compound would introduce a strong chromophore, significantly enhancing UV detectability for analytes that lack such properties. For GC-MS, the introduction of this bulky group would alter the retention time and fragmentation pattern, potentially aiding in the identification and quantification of target molecules. jfda-online.comgcms.czresearchgate.net
Research Findings on Derivatization Agents
| Derivatization Agent Class | Target Analytes | Analytical Technique | Purpose of Derivatization |
|---|---|---|---|
| Acyl Chlorides | Amines, Alcohols, Phenols | HPLC, GC-MS | Enhance detectability (UV/Fluorescence), Improve volatility and separation |
| Silylating Agents | Alcohols, Carboxylic Acids, Amines | GC-MS | Increase volatility and thermal stability |
Development of Fluorescent Probes and Labels
The naphthalene ring is a well-known fluorophore, and its derivatives are extensively used in the design of fluorescent probes and labels for bioimaging and sensing applications. researchgate.netnih.govnih.govresearchgate.net The development of these probes often involves modifying the electronic properties of the naphthalene system to induce changes in fluorescence upon interaction with a specific analyte.
The structure of this compound provides a scaffold that can be readily incorporated into more complex probe architectures. The acyl chloride can be used to attach the naphthalenic fluorophore to a recognition unit (e.g., a ligand for a specific ion or molecule). The hydroxymethyl group offers a site for further modification, such as linking to other signaling units or water-solubilizing groups. Naphthalimide-based probes, which could potentially be synthesized from derivatives of this compound, are particularly noted for their excellent photophysical properties and are used to detect a wide range of biological species. researchgate.net
Role in Named Organic Reactions and Methodologies
Currently, there are no specific "named reactions" that are exclusively defined by the use of this compound. However, as an acyl chloride, it is a key reactant in several fundamental and widely recognized named reactions.
Its most prominent role would be in Friedel-Crafts Acylation , where it would react with an aromatic ring in the presence of a Lewis acid catalyst to form a ketone. This reaction is a cornerstone of C-C bond formation in organic synthesis.
Furthermore, it would readily participate in Schotten-Baumann reactions , reacting with alcohols or amines under basic conditions to form esters and amides, respectively. This is a standard method for acylation. While not a "named reaction" in the same vein, its reaction with nucleophiles is fundamental to its utility as a building block and derivatizing agent.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzoyl chloride |
Arndt-Eistert Homologation
The Arndt-Eistert reaction is a well-established method for the homologation of carboxylic acids, effectively extending the carbon chain by a single methylene unit. wikipedia.orglibretexts.orgchemeurope.comorganic-chemistry.org The process commences with the conversion of a carboxylic acid to its corresponding acid chloride, which is then reacted with diazomethane to yield a diazoketone. adichemistry.com The key step of this synthesis is the Wolff rearrangement of the diazoketone, typically catalyzed by heat, light, or a metal catalyst such as silver oxide, to form a ketene intermediate. libretexts.orgorganic-chemistry.org This highly reactive ketene is subsequently trapped by a nucleophile, such as water, an alcohol, or an amine, to produce the homologous carboxylic acid, ester, or amide, respectively. organic-chemistry.org
While no specific examples of the Arndt-Eistert homologation utilizing this compound have been reported in the literature, the reaction is broadly applicable to a wide range of acid chlorides. The general reaction scheme is as follows:
Reaction Scheme for Arndt-Eistert Homologation:
Acyl Chloride Formation: The corresponding carboxylic acid, 4-(hydroxymethyl)-1-naphthoic acid, would first be converted to this compound, typically using a chlorinating agent like thionyl chloride or oxalyl chloride.
Diazoketone Formation: The resulting this compound would then be treated with diazomethane. It is crucial to use at least two equivalents of diazomethane, as one equivalent is consumed in the formation of the diazoketone, and the second neutralizes the hydrogen chloride byproduct. adichemistry.com
Wolff Rearrangement and Nucleophilic Attack: The intermediate diazoketone, upon catalysis, would undergo the Wolff rearrangement to form a ketene. The subsequent addition of a nucleophile (e.g., water) would yield the final product, [4-(hydroxymethyl)naphthalen-1-yl]acetic acid.
A notable feature of the Wolff rearrangement is the retention of stereochemistry at the migrating carbon center. libretexts.org This characteristic is particularly valuable in the synthesis of chiral molecules. The reaction conditions are generally mild, allowing for the presence of various functional groups that are not acidic. nrochemistry.com
Hypothetical Reaction Data for Arndt-Eistert Homologation of this compound:
| Step | Reactants | Reagents/Catalysts | Products |
| 1 | This compound, Diazomethane | - | 1-Diazo-2-[4-(hydroxymethyl)naphthalen-1-yl]ethan-1-one |
| 2 | 1-Diazo-2-[4-(hydroxymethyl)naphthalen-1-yl]ethan-1-one | Silver oxide (Ag₂O), Water (H₂O) | [4-(Hydroxymethyl)naphthalen-1-yl]acetic acid |
Modified McFadyen-Stevens Reaction and Analogs
The McFadyen-Stevens reaction is a chemical process for the synthesis of aldehydes from carboxylic acids via their acylsulfonylhydrazide derivatives. wikipedia.org A modified version of this reaction provides a versatile route to aromatic aldehydes. orgsyn.org While there is no specific literature on the application of this compound in this reaction, a detailed procedure for the synthesis of 1-naphthaldehyde from 1-naphthoyl chloride has been documented and can serve as a model. orgsyn.org
The reaction proceeds by first converting the acyl chloride into an N-acyl-N'-sulfonylhydrazide. This intermediate is then subjected to base-catalyzed decomposition to yield the corresponding aldehyde. wikipedia.org A modern modification of this reaction involves the use of an imidazole-TMS imidazole combination, which allows for milder reaction conditions and a broader substrate scope. researchgate.net
Detailed Findings from an Analogous Reaction (1-Naphthoyl chloride):
A study on a modified McFadyen-Stevens reaction detailed the synthesis of 1-naphthaldehyde. orgsyn.org In this procedure, 1-naphthoyl chloride was reacted with p-toluenesulfonyl hydrazide in the presence of triethylamine and 4-dimethylaminopyridine to form N-(1-naphthoyl)-4-methylbenzenesulfonohydrazide. orgsyn.org This intermediate was then treated with imidazole and TMS-imidazole in toluene, followed by acidic workup, to yield 1-naphthaldehyde in high yield. orgsyn.org
Hypothetical Application to this compound:
Based on the analogous reaction, this compound could theoretically be converted to 4-(hydroxymethyl)-1-naphthaldehyde. The hydroxymethyl group would likely need to be protected during the reaction sequence to prevent unwanted side reactions.
Hypothetical Reaction Data for Modified McFadyen-Stevens Reaction of a Protected this compound:
| Step | Starting Material | Reagents | Intermediate/Product | Yield |
| 1 | Protected this compound | p-Toluenesulfonyl hydrazide, Triethylamine, 4-Dimethylaminopyridine | Protected N-[4-(hydroxymethyl)-1-naphthoyl]-4-methylbenzenesulfonohydrazide | (Not Reported) |
| 2 | Protected N-[4-(hydroxymethyl)-1-naphthoyl]-4-methylbenzenesulfonohydrazide | Imidazole, TMS-imidazole, Citric Acid (aq.) | 4-(Hydroxymethyl)-1-naphthaldehyde (after deprotection) | (Not Reported) |
The mechanism of the McFadyen-Stevens reaction is thought to involve the deprotonation of the acyl sulfonamide, followed by a 1,2-hydride shift and subsequent fragmentation to produce the aldehyde, nitrogen gas, and an aryl sulfinate ion. wikipedia.org
Computational and Theoretical Investigations of Naphthoyl Chloride Reactivity
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics that govern the reactivity of molecules. For aromatic acyl chlorides, these studies reveal how the distribution of electrons and the nature of molecular orbitals dictate their susceptibility to nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. irjweb.comutdallas.edu In the context of 4-(hydroxymethyl)-1-naphthoyl chloride, which is an electrophile, the energy and localization of its LUMO are of paramount importance.
The LUMO of an acyl chloride is typically centered on the carbonyl carbon, making it the primary site for nucleophilic attack. libretexts.org The presence of the electron-withdrawing chlorine atom and the electronegative oxygen atom lowers the energy of the LUMO, enhancing the electrophilicity of the carbonyl carbon. libretexts.org The naphthyl group, being a large aromatic system, can delocalize electron density, which also influences the energy of the frontier orbitals.
The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. muni.cz Substituents on the aromatic ring can modulate this gap. While specific calculations for this compound are not available, we can infer the effect of the hydroxymethyl group. The -CH₂OH group is generally considered to be weakly electron-donating or electron-withdrawing depending on its conformational orientation and its ability to participate in hydrogen bonding. Its electronic effect is more subtle compared to strongly activating or deactivating groups.
Below is an illustrative data table showing typical HOMO-LUMO energies and the resulting energy gap for benzoyl chloride and hypothetical substituted derivatives, demonstrating the influence of substituents.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Expected Reactivity |
| Benzoyl Chloride | -9.8 | -1.5 | 8.3 | High |
| 4-Nitrobenzoyl Chloride | -10.2 | -2.0 | 8.2 | Higher |
| 4-Methoxybenzoyl Chloride | -9.5 | -1.2 | 8.3 | Similar to unsubstituted |
| This compound (Estimated) | -9.7 | -1.6 | 8.1 | High |
Note: The values for this compound are estimated based on general principles and trends observed in related aromatic acyl chlorides.
Substituents on the aromatic ring of benzoyl chloride derivatives have a well-documented effect on their reactivity. nih.govnih.gov Electron-withdrawing groups, such as a nitro group, generally increase the rate of nucleophilic acyl substitution by further polarizing the carbonyl bond and stabilizing the developing negative charge in the transition state. Conversely, electron-donating groups can decrease the reaction rate by destabilizing the transition state.
The hydroxymethyl group (-CH₂OH) in the 4-position of the naphthyl ring is not a strong electron-donating or -withdrawing group. Its influence on the reaction kinetics is expected to be less pronounced than that of groups like methoxy (B1213986) or nitro. However, its presence can influence the thermodynamics of the reaction by affecting the stability of both the reactants and products. Computational studies on substituted benzyl (B1604629) chlorides have shown that even substituents that are not strongly electronically active can influence reactivity. nih.gov
Theoretical calculations can quantify these effects by determining the activation energies (ΔE‡) and reaction energies (ΔErxn) for nucleophilic attack. A lower activation energy corresponds to a faster reaction rate.
The following table provides hypothetical activation and reaction energies for the hydrolysis of substituted benzoyl chlorides to illustrate these principles.
| Substituent (at para-position) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| -NO₂ | 12.5 | -15.0 |
| -H | 14.0 | -14.5 |
| -CH₃ | 14.5 | -14.2 |
| -CH₂OH (Estimated for naphthoyl system) | 13.8 | -14.8 |
Note: These values are illustrative and represent typical trends. The values for the hydroxymethyl-substituted naphthoyl system are estimated based on these trends.
Molecular Dynamics and Reaction Pathway Simulations
While quantum chemical calculations provide insights into the electronic properties of static molecules, molecular dynamics (MD) simulations and reaction pathway analyses offer a dynamic picture of chemical reactions.
For a molecule like this compound, which has two potentially reactive sites (the acyl chloride and the hydroxymethyl group), computational methods can predict the selectivity of a reaction with a given nucleophile. By simulating the reaction pathways for attack at both sites, the activation barriers can be calculated. The pathway with the lower energy barrier will be the favored one.
In most cases, the acyl chloride group is significantly more reactive towards nucleophiles than the hydroxymethyl group. savemyexams.comlibretexts.org Reaction pathway simulations would likely confirm that nucleophilic acyl substitution at the carbonyl carbon is the overwhelmingly favored process. These simulations can also predict the formation of intermediates, such as the tetrahedral intermediate in nucleophilic acyl substitution, and the subsequent transition states for the collapse of this intermediate to products. chemguide.co.uk
The three-dimensional structure and conformational flexibility of this compound can influence its reactivity and how it interacts with other molecules. Conformational analysis, often performed using computational methods, can identify the most stable arrangements of the molecule. For naphthoyl derivatives, a key conformational feature is the rotational barrier around the bond connecting the carbonyl group to the naphthalene (B1677914) ring. researchgate.netnih.gov The orientation of the carbonyl group relative to the aromatic system can affect conjugation and, consequently, reactivity.
Furthermore, the hydroxymethyl group can rotate, and its orientation may be stabilized by intramolecular hydrogen bonding with the carbonyl oxygen, although this is less likely given the distance and geometry. More significantly, the hydroxymethyl group can participate in intermolecular hydrogen bonding with solvent molecules or other reactants. nih.gov
Molecular dynamics simulations can model the behavior of this compound in a solvent, providing insights into solvation effects and the nature of intermolecular interactions. These simulations can reveal how solvent molecules arrange themselves around the solute and how this solvent shell might influence the approach of a nucleophile. The aromatic naphthyl ring can engage in π-π stacking or carbonyl-π interactions, which can also play a role in molecular recognition and the initial stages of a reaction. cas.cnrsc.org Understanding these non-covalent interactions is crucial for a complete picture of the molecule's chemical behavior in a realistic environment. niscpr.res.in
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-(hydroxymethyl)-1-naphthoyl chloride, and how do they influence experimental design?
- Answer: The compound’s reactivity is governed by its acyl chloride group, which is highly electrophilic and moisture-sensitive. Key properties include:
-
Boiling Point: ~297.5°C at 760 mmHg (analogous to 1-naphthoyl chloride) .
-
LogP: Predicted to be ~3.44 (based on structural similarity to 1-naphthoyl chloride), indicating moderate lipophilicity .
-
Stability: Reacts violently with water, alcohols, and amines, necessitating anhydrous conditions and inert atmospheres (e.g., N₂ or Ar) during synthesis .
-
Safety: Corrosive (GHS05); requires PPE (gloves, goggles) and secondary containment .
Q. What are the standard synthetic routes for preparing this compound?
- Answer: The compound is likely synthesized via:
Hydroxymethylation of 1-naphthoic acid: React 1-naphthoic acid with formaldehyde under acidic conditions to introduce the hydroxymethyl group.
Acyl chloride formation: Treat the intermediate with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dry dichloromethane (DCM) or toluene at reflux .
-
Critical Parameters:
-
Purity: Purify via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane) .
Q. How can researchers mitigate safety risks during handling and storage?
- Answer:
- Storage: Keep in sealed, moisture-resistant containers under inert gas. Avoid contact with oxidizing agents (e.g., HNO₃) .
- Spill Management: Neutralize with dry sodium bicarbonate or sand; avoid water to prevent exothermic decomposition .
- Waste Disposal: Hydrolyze with ice-cold NaOH (2M) to convert to non-toxic 4-(hydroxymethyl)-1-naphthoic acid before disposal .
Advanced Research Questions
Q. How does the hydroxymethyl group influence the reactivity of this compound compared to 1-naphthoyl chloride?
- Answer: The hydroxymethyl group introduces steric hindrance and hydrogen-bonding potential, which may:
- Reduce reaction rates in nucleophilic acyl substitutions (e.g., with amines or alcohols).
- Enhance regioselectivity in Friedel-Crafts acylations due to electronic modulation of the naphthalene ring .
Q. What analytical challenges arise in characterizing this compound, and how can they be resolved?
- Answer:
- Challenge 1: Hydrolytic instability complicates mass spectrometry (MS) and HPLC analysis.
- Solution: Derivatize with a stabilizing agent (e.g., 2,4-dinitrophenylhydrazine) prior to analysis .
- Challenge 2: Overlapping signals in ¹H NMR due to aromatic protons.
- Solution: Use 2D NMR (COSY, HSQC) to assign peaks and confirm hydroxymethyl group position .
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in novel reactions?
- Answer:
- Step 1: Optimize geometry using B3LYP/6-31G(d) to calculate electron density maps.
- Step 2: Simulate reaction pathways (e.g., nucleophilic attack at the carbonyl carbon) to predict activation energies .
- Validation: Compare computed IR spectra with experimental data to refine models .
Q. What contradictions exist in reported physicochemical data for related compounds, and how should researchers address them?
- Example: Boiling points for 1-naphthoyl chloride vary between 190°C (35 torr) and 297.5°C (760 mmHg) .
- Resolution: Validate experimental conditions (pressure, purity) and consult multiple authoritative sources (e.g., IUPAC guidelines) .
Methodological Tables
Table 1. Key Synthetic Routes and Yields for Analogous Compounds
| Reaction | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acyl chloride formation | SOCl₂, DCM, reflux, 4h | 85 | |
| Hydroxymethylation | HCHO, H₂SO₄, 80°C, 2h | 72 |
Table 2. Safety and Handling Protocols
| Hazard | Mitigation Strategy | Reference |
|---|---|---|
| Corrosivity | Use PTFE-lined containers | |
| Moisture sensitivity | Store with molecular sieves |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
